2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4S/c21-17-13-10-11-14(12-6-2-1-3-7-12)24-20(13)25-18(17)19-22-15-8-4-5-9-16(15)23-19/h1-11H,21H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIAUEZODODLMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C4=NC5=CC=CC=C5N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
Installation of the 2-(1H-Benzimidazol-2-yl) Group
Ullmann-Type Coupling
Copper-mediated coupling between the C-2 iodide and benzimidazole follows conditions adapted from patent CN102267980A. A mixture of copper powder , KOH , and K₂CO₃ in DMF at 130°C under nitrogen affords the desired product in 85–91% yield. Critical parameters include:
Alternative Buchwald–Hartwig Amination
For substrates resistant to Ullmann conditions, palladium catalysis offers a complementary route. Using Pd(OAc)₂/RuPhos in tert-butanol at 100°C, the coupling achieves 68% yield. However, this method is less cost-effective due to palladium catalyst expenses.
Protecting Group Strategies and Deprotection
SEM (Trimethylsilylethoxymethyl) Protection
During benzimidazole coupling, the NH group of benzimidazole is protected with SEM-Cl to prevent coordination with copper or palladium catalysts. Deprotection with trifluoroacetic acid (TFA) at 50°C for 6 h followed by basification (NaOH) releases the free benzimidazole. However, SEM removal risks formaldehyde release, leading to side products like tricyclic azaindoles.
Boc (tert-Butoxycarbonyl) Alternatives
Boc protection of the amine at C-3 allows compatibility with coupling conditions. Deprotection with HCl in dioxane (4 M, 25°C) cleanly regenerates the amine without side reactions.
Comparative Analysis of Synthetic Routes
| Step | Method | Catalyst System | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|---|---|
| Core synthesis | Cyclocondensation | – | 60–97 | >90 | High |
| Phenyl introduction | Suzuki–Miyaura | Pd₂(dba)₃/XPhos | 68–75 | >95 | Moderate |
| Benzimidazole coupling | Ullmann | Cu/KOH/K₂CO₃ | 85–91 | >98 | High |
| Amine introduction | Buchwald–Hartwig | XPhos Pd G2 | 68 | >95 | Low |
| Amine introduction | Nitration-Reduction | HNO₃/H₂SO₄, H₂/Pd/C | 80 | >90 | Moderate |
Challenges and Optimization Strategies
Regioselectivity in Cross-Couplings
Competitive diarylation at C-2 and C-6 is suppressed by using bulky ligands (XPhos) and limiting boronic acid stoichiometry.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the thieno[2,3-b]pyridine scaffold exhibit notable antitumor properties. A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific IC50 values for various cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.4 |
| A549 (Lung) | 4.2 |
| HeLa (Cervical) | 6.1 |
These results suggest that 2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine could serve as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings indicate potential applications in treating bacterial infections .
Ligand Systems
The compound's ability to form stable metal complexes has been explored for its application in catalysis. As a bidentate ligand, it can coordinate with transition metals, enhancing catalytic activity in olefin polymerization processes. The synthesized metal complexes have shown improved efficiency compared to traditional catalysts .
Case Studies
- Antitumor Mechanism Study :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors on the cell surface, modulating signaling pathways and cellular responses. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in substituents at positions 2, 4, and 6 of the thieno[2,3-b]pyridin-3-amine scaffold:
*Estimated based on molecular formula.
Physicochemical Properties
- Solubility : Sulfinyl analogs (e.g., SW033291) exhibit moderate DMSO solubility (up to 100 mM) , whereas benzimidazole derivatives may face solubility challenges due to higher hydrophobicity.
- Thermal Stability : Melting points for benzimidazole derivatives exceed 300°C (e.g., compound 17) , compared to ~250°C for sulfinyl analogs .
Research Findings and Implications
Sulfinyl vs. Benzimidazole Moieties :
- Sulfinyl groups (e.g., SW033291) optimize enzyme inhibition through polar interactions, while benzimidazoles may target DNA or kinases .
- Hybrid structures (e.g., 2-sulfinyl + 6-benzimidazole) could merge dual mechanisms.
Chirality Matters : Enantiomers of sulfinyl compounds (e.g., 12q) show distinct biological profiles, emphasizing the need for stereochemical control .
Synthetic Complexity : Benzimidazole incorporation requires meticulous stepwise synthesis, whereas sulfinyl derivatives benefit from scalable oxidation protocols .
Biological Activity
The compound 2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The structure of this compound includes multiple heterocyclic rings, which contribute to its biological activity. The IUPAC name reflects the complex arrangement of benzimidazole, thienopyridine, and phenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C20H14N4S |
| Molecular Weight | 350.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Study Findings : In vitro studies demonstrated that the compound inhibited proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. A series of derivatives were synthesized and tested against various bacterial strains:
- Results : The compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported around 5 µg/mL .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell metabolism and proliferation.
- Receptor Binding : It may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
- DNA Intercalation : There is potential for the compound to intercalate into DNA, disrupting replication processes .
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of this compound in a xenograft model of breast cancer. The results indicated:
- Tumor Growth Inhibition : A significant reduction in tumor volume was observed after treatment with the compound compared to control groups.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties against a panel of pathogens. Key findings included:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
These results underscore the potential utility of this compound in treating infections caused by resistant bacterial strains .
Q & A
Q. Basic Quality Control
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .
- TLC : Hexane/EtOAc (3:1) for monitoring reaction progress .
- Recrystallization : Ethanol/water mixtures to remove dimeric byproducts observed in <sup>1</sup>H NMR (e.g., δ 4.5–5.0 ppm) .
How is the compound evaluated for initial biological activity in academic research?
Q. Basic Bioactivity Screening
- Enzyme inhibition assays : 15-Prostaglandin Dehydrogenase (15-PGDH) inhibition via UV/Vis spectroscopy (IC50 values in nM range) .
- Cellular models : Fibroblast proliferation assays to assess tissue repair potential .
What strategies optimize synthetic yields for structurally analogous derivatives?
Q. Advanced Synthesis Optimization
- Substituent variation : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the phenyl ring enhances cyclization efficiency (yield improvement from 17% to 79%) .
- Solvent selection : Replacing THF with DMF improves solubility of intermediates during oxidation steps .
- Catalytic conditions : Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for amide couplings reduces side reactions .
How are stereochemical ambiguities resolved in sulfoxide-containing derivatives?
Q. Advanced Stereochemical Analysis
- Chiral chromatography : Chiralpak AD columns (100% MeOH) separate enantiomers (e.g., (-)-(S) and (+)-(R) forms eluting at 13.4 and 19.9 min, respectively) .
- Circular dichroism (CD) : Correlates elution order with absolute configuration .
How are contradictory NMR or MS data interpreted during structural validation?
Q. Advanced Data Contradiction Analysis
- Dynamic effects in NMR : Broadened peaks for NH2 groups (δ ~5.5 ppm) due to hydrogen bonding are resolved using DMSO-d6 .
- ESI-MS adducts : Sodium adducts ([M+Na]<sup>+</sup>) are distinguished via high-resolution MS (HRMS) .
What computational approaches support structure-activity relationship (SAR) studies?
Q. Advanced SAR Methodology
- Docking simulations : AutoDock Vina models interactions with 15-PGDH active site (e.g., sulfinyl group hydrogen-bonding to Tyr<sup>151</sup>) .
- QSAR modeling : Hammett constants (σ) correlate substituent electronic effects with IC50 values .
What challenges arise in crystallographic refinement of thieno[2,3-b]pyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
